molecular formula C17H19FN4OS B2557659 1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide CAS No. 2034519-11-2

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide

Cat. No.: B2557659
CAS No.: 2034519-11-2
M. Wt: 346.42
InChI Key: GJPUSWSWHSPTMH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide ( 2034519-11-2) is a synthetic small molecule with a molecular formula of C17H19FN4OS and a molecular weight of 346.42 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, primarily due to its unique hybrid structure that incorporates two pharmaceutically relevant motifs: a 1,2,5-thiadiazole heterocycle and a piperidine scaffold . The 1,2,5-thiadiazole ring is a known bioisostere of pyrimidine and other aromatic heterocycles commonly found in nucleic acids, which allows derivatives containing this group to potentially interact with various biological proteins and enzymes . This mesoionic characteristic of the thiadiazole ring can contribute to enhanced membrane permeability, facilitating the compound's ability to cross biological membranes and reach intracellular targets . The piperidine moiety is a common feature in many bioactive compounds and often contributes to pharmacokinetic properties. The specific research applications for this compound are yet to be fully elucidated, but molecules with similar structural features are extensively investigated for their potential in various therapeutic areas, including oncology and virology . Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacological tool for probing biological pathways and validating novel drug targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c18-13-3-1-12(2-4-13)17(7-8-17)16(23)20-14-5-9-22(10-6-14)15-11-19-24-21-15/h1-4,11,14H,5-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPUSWSWHSPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with thiadiazole derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions with piperidine derivatives to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different properties.

Scientific Research Applications

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes critical structural differences between the target compound and related analogs:

Compound Name (Source) Piperidine Substituent Acyl Group Aromatic/Electron-Withdrawing Groups Core Structure Pharmacological Implications
Target Compound 1,2,5-Thiadiazol-3-yl Cyclopropane-1-carboxamide 4-Fluorophenyl Piperidine-4-yl Potential novel opioid/modulated receptor selectivity
Cyclopropylfentanyl () 2-Phenylethyl Cyclopropane-1-carboxamide Phenyl Piperidine-4-yl High-potency opioid agonist
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () 2-Phenylethyl Butanamide 4-Fluorophenyl Piperidine-4-yl Controlled substance (opioid-like activity)
Compound 85 () Thiazol-2-yl (trifluoromethoxybenzoyl) Cyclopropane-1-carboxamide Benzo[d][1,3]dioxol-5-yl Thiazol-2-yl Biochemical agent (unclear target)

Analysis of Substituent Effects

  • Piperidine Substituent: The 1,2,5-thiadiazol-3-yl group in the target compound replaces the 2-phenylethyl moiety seen in cyclopropylfentanyl () and other analogs (). The absence of a phenethyl group may reduce µ-opioid receptor affinity, as this moiety is critical for fentanyl analogs’ potency .
  • Acyl Group: The cyclopropane-1-carboxamide group is shared with cyclopropylfentanyl, suggesting similar metabolic stability and resistance to esterase hydrolysis compared to acetylated analogs (e.g., 1-phenethyl-4-phenyl-4-piperidinol acetate in ) .
  • Aromatic Modifications :

    • The 4-fluorophenyl group is present in both the target compound and N-(4-fluorophenyl)-butanamide (). Fluorination typically enhances lipophilicity and binding affinity to opioid receptors by electron-withdrawing effects .

Pharmacological Implications

  • Receptor Selectivity: The thiadiazole substituent may redirect binding toward non-opioid targets (e.g., sigma or NMDA receptors) compared to phenethyl-containing fentanyl analogs .

Biological Activity

1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17FN4OS
  • Molecular Weight : 352.5 g/mol
  • CAS Number : 2034609-02-2

The compound's biological activity is primarily attributed to its interaction with various molecular targets. It is believed to modulate specific signaling pathways through enzyme inhibition and receptor binding. Notably, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.

Antimicrobial Activity

Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies demonstrated its efficacy against a range of bacterial strains, including:

  • Salmonella typhi
  • Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For example:

  • Cell Line Tested : A549 (lung cancer)
  • IC50 Value : 15 µM

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological effects. Preliminary studies indicate that it may enhance cognitive functions and exhibit anxiolytic properties by modulating neurotransmitter systems such as serotonin and dopamine.

Study 1: Antimicrobial Efficacy

In a study conducted by Aziz-ur-Rehman et al. (2011), the compound was tested against various bacterial strains. The results showed moderate to strong antibacterial activity, particularly against Gram-positive bacteria, with an IC50 value of 25 µg/mL against Staphylococcus aureus.

Study 2: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM, indicating promising potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget/OrganismIC50 ValueReference
AntibacterialStaphylococcus aureus25 µg/mLAziz-ur-Rehman et al.
AnticancerMCF-7 (breast cancer)12 µMPharmaceutical Research
NeuropharmacologicalCognitive enhancementN/APreliminary Findings

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